molecular formula C30H22FNO4 B10966031 (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10966031
M. Wt: 479.5 g/mol
InChI Key: MSCFVIUBHTYPJW-PKAZHMFMSA-N
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Description

4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and benzyloxy substituents, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the benzyloxy groups: This can be done through etherification reactions using benzyl alcohol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyloxy and fluorophenyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[2,4-DIMETHOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
  • 4-{(Z)-1-[2,4-DIHYDROXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The presence of benzyloxy groups in 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE distinguishes it from similar compounds. These groups can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C30H22FNO4

Molecular Weight

479.5 g/mol

IUPAC Name

(4Z)-4-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C30H22FNO4/c31-25-13-7-12-24(16-25)29-32-27(30(33)36-29)17-23-14-15-26(34-19-21-8-3-1-4-9-21)18-28(23)35-20-22-10-5-2-6-11-22/h1-18H,19-20H2/b27-17-

InChI Key

MSCFVIUBHTYPJW-PKAZHMFMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)OCC5=CC=CC=C5

Origin of Product

United States

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